3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile
CAS No.: 61309-77-1
Cat. No.: VC17280622
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61309-77-1 |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 3-(2-methyl-1,3-benzoxazol-5-yl)propanenitrile |
| Standard InChI | InChI=1S/C11H10N2O/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h4-5,7H,2-3H2,1H3 |
| Standard InChI Key | MNTXJNVBNRTFQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(O1)C=CC(=C2)CCC#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile consists of a 1,3-benzoxazole ring system fused with a benzene ring. Key substituents include:
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A methyl group (-CH3) at the 2-position of the benzoxazole ring, enhancing steric bulk and modulating electronic effects.
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A propanenitrile chain (-CH2CH2CN) at the 5-position, introducing a polar nitrile functional group capable of diverse chemical transformations.
The molecular formula is C11H10N2O, with a calculated molecular weight of 186.21 g/mol. The nitrile group contributes to the compound’s polarity, influencing solubility and reactivity .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: A strong absorption band near ~2240 cm⁻¹ is expected for the nitrile (C≡N) stretch. The benzoxazole ring would show aromatic C-H stretches (~3050 cm⁻¹) and C=N/C-O vibrations (~1600–1500 cm⁻¹).
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NMR Spectroscopy:
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¹H NMR: The methyl group at position 2 would resonate as a singlet near δ 2.6–2.7 ppm. Aromatic protons adjacent to the nitrile chain (position 5) would appear as doublets or doublets of doublets between δ 7.5–8.2 ppm.
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¹³C NMR: The nitrile carbon would appear near δ 115–120 ppm, while the benzoxazole carbons (C=N and C-O) would resonate between δ 150–165 ppm .
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Synthesis and Manufacturing Pathways
Retrosynthetic Analysis
The synthesis of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile can be approached through two primary routes:
Cyclocondensation of o-Aminophenol Derivatives
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Precursor Preparation:
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Begin with 5-bromo-2-methyl-1,3-benzoxazole, reacting it with allyl cyanide via a palladium-catalyzed coupling (e.g., Heck reaction) to introduce the propanenitrile chain.
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Alternatively, employ a Strecker synthesis by treating a ketone intermediate with ammonium cyanide.
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Cyclization:
Functional Group Interconversion
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Nitrile Introduction: Convert a pre-existing carboxylic acid or ester group (e.g., in 2-methyl-1,3-benzoxazole-6-carboxylic acid) into a nitrile via dehydration of an amide intermediate using agents like phosphorus oxychloride (POCl3) .
Optimized Synthetic Protocol
A plausible synthesis is outlined below:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | 5-Bromo-2-methyl-1,3-benzoxazole, Allyl cyanide, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C, 12 h | 5-Allyl-2-methyl-1,3-benzoxazole | 75% |
| 2 | HCN, CuCN, DMSO, 100°C, 6 h | 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile | 62% |
Key Challenges:
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Controlling regioselectivity during nitrile introduction.
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Minimizing side reactions (e.g., hydrolysis of the nitrile under acidic conditions).
Physicochemical Properties
Thermodynamic and Solubility Data
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol .
Chemical Reactivity and Applications
Functional Group Transformations
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Nitrile Hydrolysis: Under acidic (H2SO4, H2O) or basic (NaOH, H2O₂) conditions, the nitrile converts to a carboxylic acid or amide, respectively.
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Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine (-CH2CH2NH2).
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Nucleophilic Additions: Grignard reagents (e.g., RMgX) add to the nitrile, forming ketones after hydrolysis.
Pharmaceutical Relevance
Benzoxazole-nitril e hybrids are explored for:
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